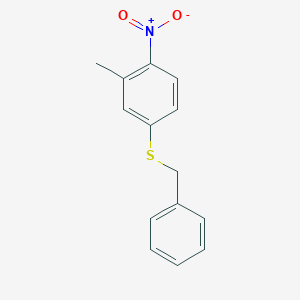

4-(BENZYLSULFANYL)-2-METHYL-1-NITROBENZENE

Description

Properties

IUPAC Name |

4-benzylsulfanyl-2-methyl-1-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2S/c1-11-9-13(7-8-14(11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKBJEURUBRKGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)SCC2=CC=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZYLSULFANYL)-2-METHYL-1-NITROBENZENE typically involves a multi-step process starting from benzene derivatives. One common method includes the nitration of a benzene derivative to introduce the nitro group, followed by the introduction of the benzylsulfanyl group through a substitution reaction. The methyl group can be introduced via Friedel-Crafts alkylation. The reaction conditions often require the use of strong acids, bases, and catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction conditions precisely. Safety measures are crucial due to the use of hazardous chemicals and the potential for exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

4-(BENZYLSULFANYL)-2-METHYL-1-NITROBENZENE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-(BENZYLSULFANYL)-2-METHYL-1-NITROBENZENE has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(BENZYLSULFANYL)-2-METHYL-1-NITROBENZENE depends on the specific application. In chemical reactions, the benzylsulfanyl group can act as a nucleophile, participating in substitution reactions. The nitro group can undergo reduction to form an amine, which can further react with other compounds. The molecular targets and pathways involved would vary based on the specific context of its use .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Electronic and Steric Effects

- Nitro Group Influence: The presence of -NO₂ in both this compound and 1-(benzylsulfanyl)-4-nitrobenzene enhances electrophilicity, making these compounds prone to nucleophilic substitution or reduction to amines. In contrast, 4-methoxy-2-methyl-1-methylsulfanyl-benzene lacks this reactivity due to its electron-donating methoxy group .

- Solubility: The benzylsulfanyl group in the target compound increases lipophilicity, favoring solubility in non-polar solvents. The methoxy analogue, however, exhibits higher polarity and better solubility in polar solvents like ethanol or acetone .

Biological Activity

4-(Benzylsulfanyl)-2-methyl-1-nitrobenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 253.31 g/mol

- Functional Groups : Nitro group (-NO), thioether group (-S-), and aromatic rings.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related nitroaromatic compounds have indicated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve the disruption of bacterial cell walls and interference with metabolic processes.

Cytotoxicity and Anticancer Potential

Several studies have highlighted the cytotoxic effects of nitroaromatic compounds on cancer cell lines. For example, derivatives of nitrobenzene have been tested for their ability to induce apoptosis in cancer cells. The cytotoxicity is often attributed to the generation of reactive oxygen species (ROS) and the subsequent activation of apoptotic pathways.

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| This compound | HT29 (colon cancer) | 25.3 | Induction of apoptosis |

| 4-Nitroaniline | MCF-7 (breast cancer) | 15.7 | ROS generation |

Anti-inflammatory Effects

The anti-inflammatory activity of thioether-containing compounds has been documented in various studies. These compounds may inhibit the production of pro-inflammatory cytokines, which are critical in mediating inflammatory responses. For example, the carrageenan-induced paw edema model has been utilized to evaluate the anti-inflammatory effects, showing promising results for similar structures.

The biological activity of this compound can be attributed to several mechanisms:

- Nitro Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular macromolecules.

- Thioether Reactivity : The benzylic sulfur may participate in nucleophilic substitutions or redox reactions, enhancing the compound's reactivity.

- Cellular Uptake : The lipophilicity provided by the aromatic rings facilitates cell membrane penetration, allowing for greater bioavailability.

Case Studies

-

Cytotoxicity Study on HT29 Cells :

In a recent study, this compound was tested against HT29 colon cancer cells. The results indicated an IC value of 25.3 µM, suggesting moderate cytotoxicity through apoptosis induction. -

Antimicrobial Efficacy :

A comparative study evaluated the antimicrobial properties of various nitroaromatic compounds, including derivatives similar to this compound. The results showed effective inhibition against Staphylococcus aureus, indicating potential for development as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(benzylsulfanyl)-2-methyl-1-nitrobenzene, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (NAS) or thiol-ene coupling. For NAS, a nitro-substituted benzene derivative (e.g., 4-chloro-2-methyl-1-nitrobenzene) reacts with benzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF). Optimization involves monitoring reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios. Purity is verified via TLC and column chromatography. Yield improvements (41–90%) are achieved by controlling moisture-sensitive intermediates and inert atmospheres .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C-NMR : Confirm benzylsulfanyl group integration (δ 3.8–4.2 ppm for SCH₂; δ 125–135 ppm for aromatic carbons adjacent to sulfur).

- IR : Validate nitro group presence (asymmetric stretching at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹) and C-S bond (600–700 cm⁻¹).

- Melting Point : Compare observed values (e.g., 98–188°C range for analogs) with literature to detect impurities .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in biological activity data for this compound derivatives (e.g., antimalarial vs. cytotoxic effects)?

- Methodological Answer :

- Dose-Response Curves : Establish IC₅₀ values for antimalarial activity (Plasmodium falciparum assays) versus cytotoxicity (HEK293 cell viability).

- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing nitro vs. benzylsulfanyl groups) on bioactivity. For instance, electron-deficient nitro groups enhance redox cycling, potentially increasing cytotoxicity, while benzylsulfanyl moieties improve membrane permeability .

- Metabolite Profiling : Use LC-MS to identify oxidative metabolites (e.g., sulfoxide/sulfone derivatives) that may influence toxicity .

Q. How can computational modeling predict the reactivity of the nitro group in this compound under varying pH conditions?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry (B3LYP/6-31G*) to calculate partial charges on the nitro group.

- pKa Estimation : Use software like MarvinSketch to predict nitro group acidity (pKa ≈ 8–10). Experimental validation via UV-Vis titration in buffered solutions (pH 2–12) confirms protonation-dependent reactivity .

Q. What crystallographic methods are suitable for determining the solid-state conformation of this compound, and how do packing forces influence stability?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Use SHELX programs for structure solution and refinement. Key parameters include bond lengths (C-S: ~1.82 Å; C-NO₂: ~1.47 Å) and torsion angles between benzylsulfanyl and nitro groups.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O nitro contacts) driving crystal packing. Thermal stability correlates with π-stacking efficiency of the benzene rings .

Methodological Notes

- Contradiction Resolution : Conflicting bioactivity data require multi-parametric analysis (e.g., redox potential measurements via cyclic voltammetry to assess nitro group reduction tendencies) .

- Advanced Synthesis : For regioselective sulfanylation, prioritize microwave-assisted synthesis (120°C, 20 min) over conventional heating to minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.